

Application Notes and Protocols for BVD-10 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BVD-10 is a synthetic peptide analogue of Neuropeptide Y (NPY) that acts as a highly selective and potent antagonist for the Neuropeptide Y receptor type 1 (NPY Y1 receptor). Its chemical sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-{Tyr-OMe}.[1] In preclinical research, BVD-10 is a valuable tool for investigating the physiological and pathological roles of the NPY Y1 receptor signaling pathway. These application notes provide an overview of the mechanism of action of BVD-10 and detailed protocols for its use in rodent models, specifically focusing on intracerebral administration for neuroscience research.

Mechanism of Action and Signaling Pathway

Neuropeptide Y (NPY) is a widely expressed neurotransmitter in the central nervous system that exerts its effects through various G protein-coupled receptors (GPCRs), including the Y1 receptor. The NPY Y1 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also involve the modulation of calcium channels and the activation of other downstream effectors, ultimately influencing neuronal excitability and other cellular processes.

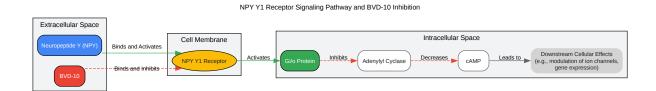
BVD-10 selectively blocks the NPY Y1 receptor, thereby preventing the downstream effects of NPY binding. This makes it a critical tool for elucidating the specific functions of Y1 receptor



signaling in various physiological processes, including the regulation of mood, appetite, and neuronal excitability.

NPY Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the Neuropeptide Y Y1 receptor and the inhibitory action of BVD-10.



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Caption: NPY Y1 receptor signaling and BVD-10's point of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo use of BVD-10 as reported in the scientific literature.



Parameter	Value	Animal Model	Application	Reference
Concentration	20 μΜ	Male Wistar Rats	Intracerebral Microdialysis	Meurs et al., 2012
Administration Route	Intrahippocampal perfusion	Male Wistar Rats	Neuroscience Research	Meurs et al., 2012
Perfusion Rate	Not specified	Male Wistar Rats	Neuroscience Research	Meurs et al., 2012
Duration of Administration	2 hours	Male Wistar Rats	Neuroscience Research	Meurs et al., 2012

Experimental Protocols

Protocol 1: Intrahippocampal Administration of BVD-10 in Rats via Microdialysis

This protocol is based on the methodology described by Meurs and colleagues (2012) for investigating the role of the NPY Y1 receptor in modulating extracellular glutamate levels in the hippocampus of freely moving rats.

Materials:

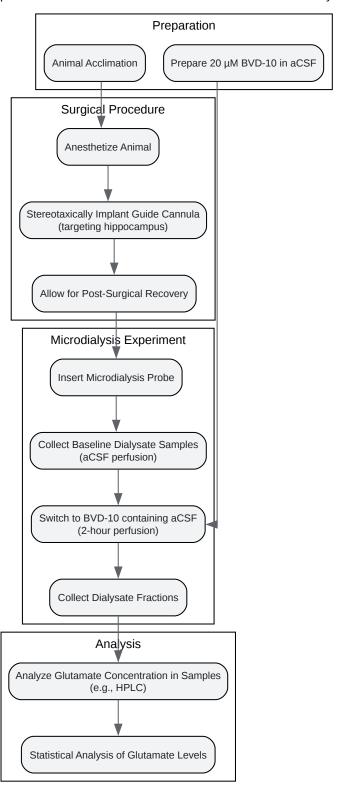
- BVD-10 peptide
- Artificial cerebrospinal fluid (aCSF)
- Male Wistar rats (or other appropriate strain)
- Stereotaxic apparatus
- Microdialysis probes and guide cannulae
- Syringe pump
- Fraction collector



• Analytical system for measuring glutamate (e.g., HPLC with fluorescence detection)

Experimental Workflow:

Experimental Workflow for BVD-10 Administration via Microdialysis





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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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